An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 3,5-dioxocyclohexanecarboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dioxocyclohexanecarboxylate, registered under CAS number 27513-35-5 , is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic and medicinal chemistry.[1] Its unique structural features, including multiple reactive sites, make it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3,5-dioxocyclohexanecarboxylate is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 27513-35-5 | [1] |
| Molecular Formula | C₉H₁₂O₄ | [1] |
| Molecular Weight | 184.19 g/mol | [1] |
| IUPAC Name | ethyl 3,5-dioxocyclohexane-1-carboxylate | [1] |
| Synonyms | 3,5-Dioxocyclohexanecarboxylic Acid Ethyl Ester | [1] |
| Appearance | Off-White to Yellow Solid | |
| Storage | Store at 0-8 °C in a dry, sealed place |
Synthesis and Mechanism
The primary synthetic route to Ethyl 3,5-dioxocyclohexanecarboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester.[2] This reaction is a cornerstone of synthetic organic chemistry for the formation of five- and six-membered rings.
The Dieckmann Condensation: A Mechanistic Overview
The Dieckmann condensation is an intramolecular version of the Claisen condensation, proceeding via the formation of an enolate intermediate.[3] The reaction is typically base-catalyzed, with sodium ethoxide being a common choice.[4]
Experimental Protocol: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate via Dieckmann Condensation [5]
Materials:
-
Diethyl acetonylsuccinate
-
Ethanol
-
Sodium metal
-
Toluene
-
Ice water
-
γ-picoline
-
n-butyryl chloride
-
4-N,N-dimethylaminopyridine
-
Benzene
-
Silica gel
Procedure:
-
To 150 mL of ethanol containing 3.4 g of sodium, add 31 g of diethyl acetonylsuccinate dropwise over approximately one hour with stirring at ambient temperature.
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature and remove the ethanol by distillation under reduced pressure to obtain the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate as a brown viscous liquid.
-
To the resulting liquid, add 100 mL of toluene, 50 mL of ice water, and 0.3 g of γ-picoline.
-
Add 15 g of n-butyryl chloride dropwise at ambient temperature with agitation over about 2 hours.
-
Continue agitation for an additional 30 minutes.
-
Separate the toluene layer, wash with water, and dry.
-
Add 0.8 g of 4-N,N-dimethylaminopyridine to the dried toluene layer and heat with agitation at 80-90°C for 3 hours.
-
Distill off the toluene under reduced pressure.
-
Purify the residue by column chromatography on silica gel using benzene as the eluent to yield the final product.
Caption: The Dieckmann condensation pathway for Ethyl 3,5-dioxocyclohexanecarboxylate synthesis.
Chemical Reactivity and Keto-Enol Tautomerism
The reactivity of Ethyl 3,5-dioxocyclohexanecarboxylate is dominated by the presence of the β-dicarbonyl moiety, which imparts significant acidity to the α-protons and leads to the existence of keto-enol tautomers.[6]
Keto-Enol Tautomerism
This equilibrium between the diketo form and the enol form is a key determinant of the compound's reactivity.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as solvent polarity.[7] Spectroscopic methods, particularly NMR, are instrumental in studying this tautomerism.[8]
Caption: Keto-enol tautomerism in Ethyl 3,5-dioxocyclohexanecarboxylate.
Applications in Drug Discovery and Heterocyclic Synthesis
Ethyl 3,5-dioxocyclohexanecarboxylate is a valuable scaffold for the synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry.
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones involving a β-keto ester, an aldehyde, and urea or thiourea.[9] These products are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is another multicomponent reaction where a β-keto ester, an aldehyde, and a nitrogen source like ammonia condense to form dihydropyridines, which can then be oxidized to pyridines.[11] Dihydropyridine derivatives are a well-known class of calcium channel blockers used in the treatment of hypertension.[12]
Caption: Application in the synthesis of important heterocyclic scaffolds.
Safety and Handling
Ethyl 3,5-dioxocyclohexanecarboxylate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P264: Wash skin thoroughly after handling.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Storage and Disposal:
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[14]
-
Disposal must be in accordance with official regulations. Do not allow the product to enter the sewage system.[13]
Spectroscopic Data (Predicted)
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), methylene protons of the cyclohexane ring, the methine proton, and a characteristic signal for the enolic proton, which may be broad and its chemical shift solvent-dependent.
-
¹³C NMR: Resonances for the carbonyl carbons of the keto and ester groups, carbons of the ethyl group, and the carbons of the cyclohexanedione ring.
-
IR Spectroscopy: Strong absorption bands for the C=O stretching of the ketone and ester functional groups, and a broad band for the O-H stretch of the enol form.
Conclusion
Ethyl 3,5-dioxocyclohexanecarboxylate is a highly functionalized and valuable building block in organic synthesis. Its accessibility through the robust Dieckmann condensation and its versatile reactivity, particularly in multicomponent reactions for the construction of medicinally relevant heterocyclic scaffolds, underscore its importance for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
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